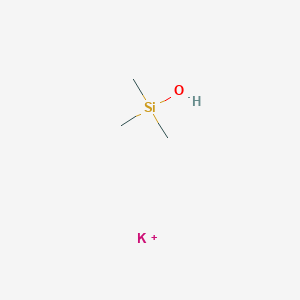
Potassium trimethylsilanolate
カタログ番号 B130218
分子量: 129.29 g/mol
InChIキー: COTHYYYVPUZALV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US04723016
Procedure details


The procedure of Example 1 was followed using diethyl oxalate (3.0 mL, 22 mmol), potassium trimethylsilanolate (3.85 g, 22 mmol), dry ether (70 mL), an ice bath to maintain room temperature initially, and a 1.5 h reaction time. Potassium ethyl oxalate (2.72 g, 79% yield) was isolated as a white solid: 1H NMR (D2O) δ 1.3 (t, J=7.2 Hz, CH3, 3H), 4.2 ppm (q, J=7.2 Hz, CH2, 2H). Anal. Calcd. for C4H5KO4 : C, 30.76; H, 3.23; K, 25.04. Found: C, 30.39; H, 3.29; K, 25.30.

Name
potassium trimethylsilanolate
Quantity
3.85 g
Type
reactant
Reaction Step Two


Name
Potassium ethyl oxalate
Yield
79%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:8]CC)(=[O:7])[C:2]([O:4][CH2:5][CH3:6])=[O:3].C[Si](C)(C)[O-].[K+:16]>CCOCC>[C:2]([O:4][CH2:5][CH3:6])(=[O:3])[C:1]([O-:8])=[O:7].[K+:16] |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)OCC)(=O)OCC
|
Step Two
|
Name
|
potassium trimethylsilanolate
|
|
Quantity
|
3.85 g
|
|
Type
|
reactant
|
|
Smiles
|
C[Si]([O-])(C)C.[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a 1.5 h reaction time
|
|
Duration
|
1.5 h
|
Outcomes


Product
|
Name
|
Potassium ethyl oxalate
|
|
Type
|
product
|
|
Smiles
|
C(C(=O)[O-])(=O)OCC.[K+]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.72 g | |
| YIELD: PERCENTYIELD | 79% | |
| YIELD: CALCULATEDPERCENTYIELD | 79.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
